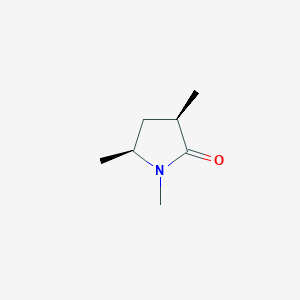
2-(Propylthio)nicotinic acid
Descripción general
Descripción
Synthesis Analysis
Nicotinic acid derivatives, including 2-(Propylthio)nicotinic acid, can be synthesized through various methods. For example, a synthesis approach involves the amination of 2-chloronicotinic acid with aromatic amine derivatives in hydrothermal reactions at 150–180°C, using potassium carbonate as a base, yielding moderate to excellent yields (Li et al., 2012)(Li et al., 2012). This method is efficient, environmentally friendly, and practical.
Molecular Structure Analysis
The molecular structure of 2-(methylthio)nicotinic acid, a closely related compound, has been analyzed using spectroscopic methods and DFT calculations, revealing details about its conformations, vibrational and electronic properties (Gökce & Bahçelī, 2013)(Gökce & Bahçelī, 2013). Such studies provide a foundation for understanding the structural characteristics of 2-(Propylthio)nicotinic acid by analogy.
Chemical Reactions and Properties
Nicotinic acid and its derivatives participate in various chemical reactions, contributing to their diverse properties. For instance, the herbicidal activity and structure-activity relationships of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been explored, demonstrating the potential for developing new herbicides (Yu et al., 2021)(Yu et al., 2021). These findings suggest that modifications to the nicotinic acid structure can significantly affect its chemical properties and biological activity.
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, including solubility, melting point, and crystallization behavior, are influenced by their molecular structure. For example, the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid from the melt have been studied, highlighting the impact of molecular conformation on these properties (Kalra et al., 2017)(Kalra et al., 2017). Such analyses are crucial for understanding the material characteristics of 2-(Propylthio)nicotinic acid.
Chemical Properties Analysis
The chemical properties of nicotinic acid derivatives, such as reactivity, stability, and interactions with other molecules, are key to their applications. Studies on the synthesis and characterization of complexes with nicotinic acid, like the synthesis of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid, provide insights into the coordination chemistry and potential applications of these compounds (Xanthopoulou et al., 2006)(Xanthopoulou et al., 2006).
Aplicaciones Científicas De Investigación
Receptors for Nicotinic Acid and Its Effects : Nicotinic acid (niacin) has been used as a lipid-lowering drug and is known to decrease lipolysis in adipose tissue. Receptors like PUMA-G and HM74 in adipose tissue mediate this effect by decreasing cyclic adenosine monophosphate (cAMP) levels (Tunaru et al., 2003).
Herbicidal Activity : Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential as herbicides. Some of these compounds demonstrated significant herbicidal activity against certain plant species (Yu et al., 2021).
Industrial Production : Industrially, nicotinic acid is mainly produced by the oxidation of certain pyridines. New ecological methods for producing nicotinic acid are being explored, which could be important for green chemistry and environmental sustainability (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives have been studied for their vasorelaxant and antioxidant properties. These compounds could be developed into therapeutics for treating various conditions (Prachayasittikul et al., 2010).
High and Low Affinity Receptors : The identification of high and low affinity receptors for nicotinic acid (like HM74 and HM74A) could aid in the discovery of superior drug molecules for treating dyslipidemia (Wise et al., 2003).
Atherosclerosis Treatment : Nicotinic acid's role in reducing atherosclerosis progression is mediated by the receptor GPR109A in immune cells, and it can have beneficial effects independent of lipid-modifying effects (Lukasova et al., 2011).
Flushing Response Mechanism : The mechanism behind the flushing response induced by nicotinic acid involves the release of prostaglandins from immune cells of the skin, mediated by receptors like GPR109A (Benyó et al., 2005).
Molecular Structure and Spectroscopic Properties : Studies on the molecular structure, spectroscopic properties, and density functional theory (DFT) calculations of related compounds, such as 2-(methylthio)nicotinic acid, provide insights into their chemical behavior and potential applications (Gökce & Bahçelī, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-propylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDLVRDBYKTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379074 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Propylthio)nicotinic acid | |
CAS RN |
175135-22-5 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
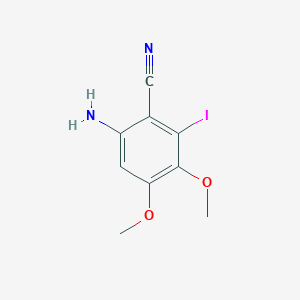
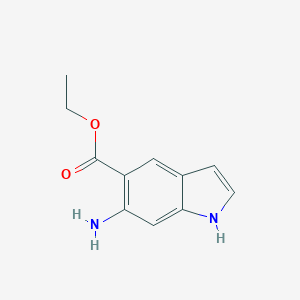
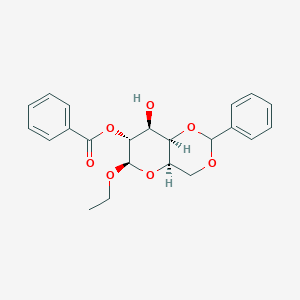
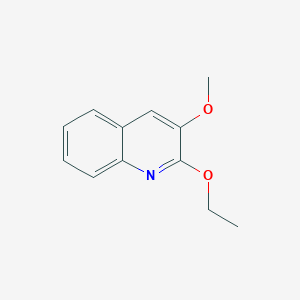

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
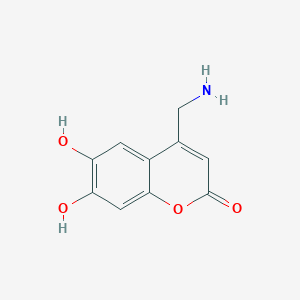
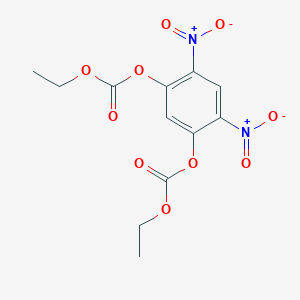

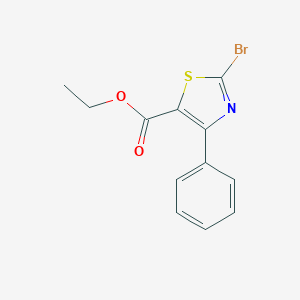
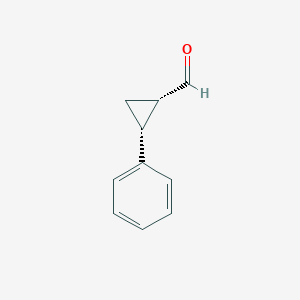
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
